molecular formula C8H11BrN2 B1400071 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine CAS No. 1219730-96-7

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine

Cat. No.: B1400071
CAS No.: 1219730-96-7
M. Wt: 215.09 g/mol
InChI Key: JGOMSKSXZAEGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two dimethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine typically involves the bromination of N1,N1-dimethylbenzene-1,2-diamine. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with the biological system .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine is unique due to the presence of both the bromine atom and the two dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-bromo-2-N,2-N-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOMSKSXZAEGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271694
Record name 4-Bromo-N2,N2-dimethyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219730-96-7
Record name 4-Bromo-N2,N2-dimethyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219730-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N2,N2-dimethyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.